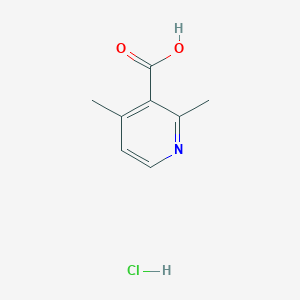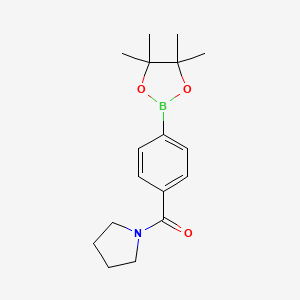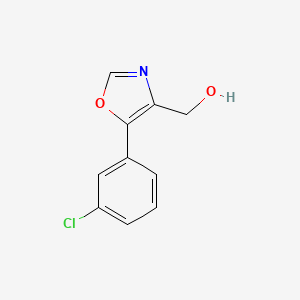![molecular formula C15H23NO B1462954 {1-[(2,5-diméthylphényl)méthyl]pipéridin-4-yl}méthanol CAS No. 1241141-90-1](/img/structure/B1462954.png)
{1-[(2,5-diméthylphényl)méthyl]pipéridin-4-yl}méthanol
Vue d'ensemble
Description
(1-(2,5-Dimethylbenzyl)piperidin-4-yl)methanol is a chemical compound with the molecular formula C15H23NO and a molecular weight of 233.35 g/mol . This compound features a piperidine ring substituted with a 2,5-dimethylbenzyl group and a hydroxymethyl group at the 4-position. It is used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
(1-(2,5-Dimethylbenzyl)piperidin-4-yl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
Target of Action
Compounds with a piperidine nucleus, such as this one, have been found to exhibit a wide range of biological activities . They have been utilized as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Mode of Action
For instance, some piperidine derivatives have been found to inhibit the growth of certain microorganisms, suggesting a potential antimicrobial mode of action .
Biochemical Pathways
Piperidine derivatives have been found to interact with a variety of biochemical pathways, depending on their specific biological activity .
Result of Action
Piperidine derivatives have been found to exert a variety of effects at the molecular and cellular level, depending on their specific biological activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2,5-Dimethylbenzyl)piperidin-4-yl)methanol typically involves the reaction of 2,5-dimethylbenzyl chloride with piperidine, followed by reduction of the resulting intermediate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(1-(2,5-Dimethylbenzyl)piperidin-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding piperidine derivative.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or nitrating agents .
Major Products Formed
The major products formed from these reactions include carboxylic acid derivatives, reduced piperidine compounds, and substituted benzyl derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (1-(2,5-Dimethylbenzyl)piperidin-4-yl)methanol include other piperidine derivatives and benzyl-substituted compounds. Examples include:
- (1-Benzylpiperidin-4-yl)methanol
- (1-(2,4-Dimethylbenzyl)piperidin-4-yl)methanol
- (1-(3,5-Dimethylbenzyl)piperidin-4-yl)methanol .
Uniqueness
The uniqueness of (1-(2,5-Dimethylbenzyl)piperidin-4-yl)methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for targeted research and applications where these unique properties are advantageous .
Propriétés
IUPAC Name |
[1-[(2,5-dimethylphenyl)methyl]piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12-3-4-13(2)15(9-12)10-16-7-5-14(11-17)6-8-16/h3-4,9,14,17H,5-8,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNYLDPMRFCKRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCC(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-methyl-4-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1462877.png)









